molecular formula C8H13NO2 B11763384 Methyl 2-azaspiro[3.3]heptane-5-carboxylate

Methyl 2-azaspiro[3.3]heptane-5-carboxylate

Cat. No.: B11763384
M. Wt: 155.19 g/mol
InChI Key: WEPXAAPNSPNNTE-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.3]heptane-5-carboxylate is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features. The spirocyclic scaffold is known for its rigidity and ability to provide a distinct three-dimensional shape, which can be advantageous in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azaspiro[3.3]heptane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of cyclization reactions. One common method involves the reaction of a suitable 1,3-bis-electrophile with a 1,1-bis-nucleophile under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-azaspiro[3.3]heptane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azaspiro[3.3]heptane-5-carboxylate is unique due to its specific spirocyclic scaffold, which provides distinct three-dimensional properties. This uniqueness makes it valuable in drug design, as it can offer improved binding affinity and selectivity compared to other compounds .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azaspiro[3.3]heptane-7-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-2-3-8(6)4-9-5-8/h6,9H,2-5H2,1H3

InChI Key

WEPXAAPNSPNNTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC12CNC2

Origin of Product

United States

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